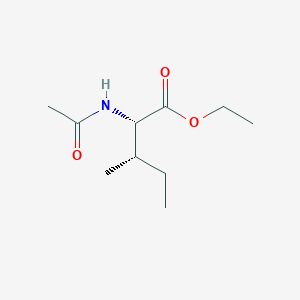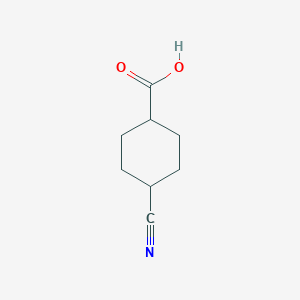![molecular formula C15H15NO B3425878 [4-[(1S)-1-Aminoethyl]phenyl]-phenylmethanone CAS No. 482620-71-3](/img/structure/B3425878.png)
[4-[(1S)-1-Aminoethyl]phenyl]-phenylmethanone
Vue d'ensemble
Description
[4-[(1S)-1-Aminoethyl]phenyl]-phenylmethanone, also known as fenproporex, is a chemical compound that belongs to the phenethylamine family. It is a synthetic stimulant that has been used as an appetite suppressant and weight loss aid. Fenproporex is a prodrug of amphetamine, which means that it is metabolized in the body to produce amphetamine. In recent years, fenproporex has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
Fenproporex works by increasing the release of dopamine and norepinephrine in the brain. These neurotransmitters are involved in regulating mood, attention, and motivation. Fenproporex also inhibits the reuptake of these neurotransmitters, which prolongs their effects in the brain.
Biochemical and Physiological Effects
Fenproporex has been shown to increase heart rate and blood pressure. It also increases the release of glucose from the liver, which can lead to hyperglycemia. Fenproporex has been shown to decrease appetite and increase energy expenditure, which can lead to weight loss.
Avantages Et Limitations Des Expériences En Laboratoire
Fenproporex has several advantages as a research tool. It is a potent stimulant that can be used to study the effects of dopamine and norepinephrine on behavior and cognition. It can also be used to study the effects of hyperglycemia on brain function. However, [4-[(1S)-1-Aminoethyl]phenyl]-phenylmethanone has several limitations. It is a controlled substance and requires special handling and storage. It also has potential side effects, such as increased heart rate and blood pressure, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on [4-[(1S)-1-Aminoethyl]phenyl]-phenylmethanone. One area of interest is its potential use in the treatment of ADHD. Further studies are needed to determine its safety and efficacy in this population. Another area of interest is its potential use as an antidepressant and anxiolytic. More research is needed to determine its mechanism of action and its effects on mood and anxiety. Additionally, [4-[(1S)-1-Aminoethyl]phenyl]-phenylmethanone may have potential as a research tool for studying the effects of hyperglycemia on brain function. Further studies are needed to determine its usefulness in this area.
Applications De Recherche Scientifique
Fenproporex has been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD). It has been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a role in attention and focus. Fenproporex has also been investigated for its potential use as an antidepressant and anxiolytic.
Propriétés
IUPAC Name |
[4-[(1S)-1-aminoethyl]phenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-11(16)12-7-9-14(10-8-12)15(17)13-5-3-2-4-6-13/h2-11H,16H2,1H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPFTKDKAKPIIB-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601258076 | |
| Record name | [4-[(1S)-1-Aminoethyl]phenyl]phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601258076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(1S)-1-Aminoethyl]phenyl]-phenylmethanone | |
CAS RN |
482620-71-3 | |
| Record name | [4-[(1S)-1-Aminoethyl]phenyl]phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=482620-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-[(1S)-1-Aminoethyl]phenyl]phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601258076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B3425809.png)
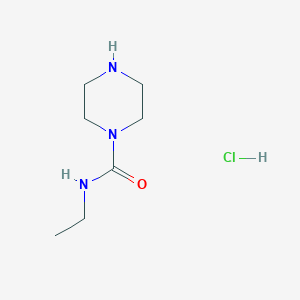
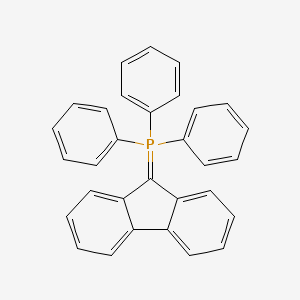

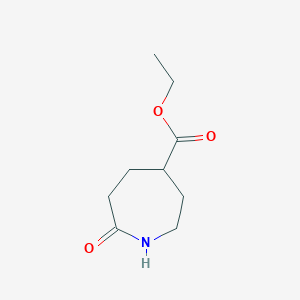
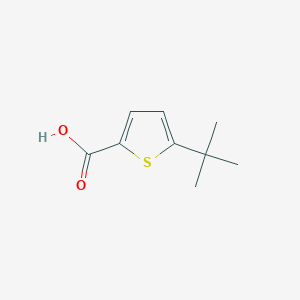
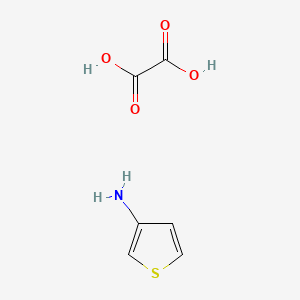
![4-pentyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B3425867.png)
